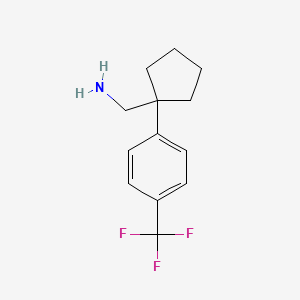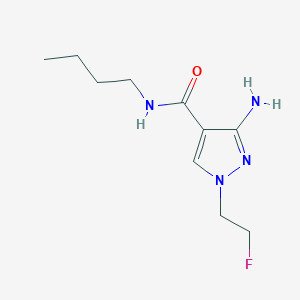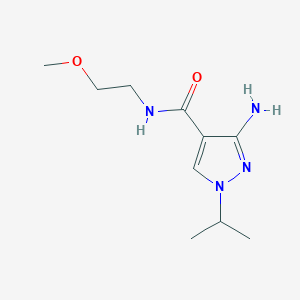
3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a methoxyethyl group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions, using reagents such as methoxyethyl chloride in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or arylated pyrazole derivatives.
Scientific Research Applications
3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Material Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including signal transduction and gene expression.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the methoxyethyl group.
N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.
3-amino-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide: Lacks the propan-2-yl group.
Uniqueness
3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of all three functional groups (amino, methoxyethyl, and carboxamide) attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
3-amino-N-(2-methoxyethyl)-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O2/c1-7(2)14-6-8(9(11)13-14)10(15)12-4-5-16-3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
InChI Key |
YCEJVTWNXAWPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733510.png)
![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733536.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733543.png)
![3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11733552.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733553.png)
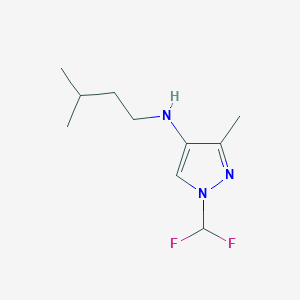
![2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride](/img/structure/B11733561.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733563.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733568.png)
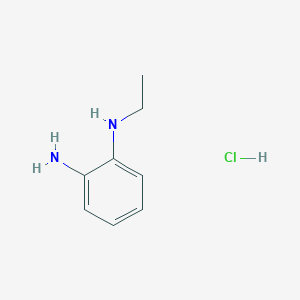
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733572.png)
![2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11733577.png)
